N-(5-Bromopentyl) UR-144

Vue d'ensemble

Description

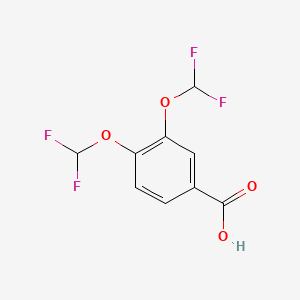

“N-(5-Bromopentyl) UR-144” is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It differs from UR-144 by having a bromine atom on the terminal carbon of the alkyl group .

Molecular Structure Analysis

The formal name of “N-(5-Bromopentyl) UR-144” is [1-(5-bromopentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . Its molecular formula is C21H28BrNO and it has a formula weight of 390.4 . The InChI code is InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 .Physical And Chemical Properties Analysis

“N-(5-Bromopentyl) UR-144” is a crystalline solid . It has solubility in DMF: 14 mg/ml, DMF:PBS (pH7.2) (1:2): 0.3 mg/ml, DMSO: 5 mg/ml, and Ethanol: 5 mg/ml . The λmax is 217, 246, 304 nm .Applications De Recherche Scientifique

Forensic Chemistry & Toxicology

N-(5-Bromopentyl) UR-144: is utilized as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in biological samples. Its unique structure, featuring a bromine atom on the terminal carbon of the alkyl group, allows for precise identification through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .

Pharmacology

This compound is of interest in pharmacological research due to its binding affinity to cannabinoid receptors. It preferentially binds the peripheral CB2 receptor over the central CB1 receptor, which is significant for studying the effects of cannabinoids on the immune system as opposed to the central nervous system .

Drug Metabolism

N-(5-Bromopentyl) UR-144: serves as a substrate in studies of drug metabolism. Researchers have used it to investigate the metabolic pathways of synthetic cannabinoids, employing human liver microsomes and other models to elucidate its biotransformation .

Toxicity Profiling

The compound’s toxicity profile is critical for understanding the potential risks associated with synthetic cannabinoid use. Studies involving N-(5-Bromopentyl) UR-144 help in assessing its toxicological effects, which is vital for public health and regulatory purposes .

Chemical Biology

In chemical biology, N-(5-Bromopentyl) UR-144 is used to study the interaction between synthetic cannabinoids and various biological systems. Its structural modifications, such as the bromine atom, provide insights into the molecular dynamics of ligand-receptor interactions .

Material Science

While not a traditional application, the solid-state properties of N-(5-Bromopentyl) UR-144 , such as crystallinity and solubility, can be studied to understand the material aspects of synthetic cannabinoids, which may influence their stability and delivery methods .

Analytical Method Development

The development of new analytical methods for detecting synthetic cannabinoids in complex matrices often involves N-(5-Bromopentyl) UR-144 . It’s used to validate and improve upon existing detection techniques, ensuring accurate and reliable results .

Synthetic Chemistry

Finally, N-(5-Bromopentyl) UR-144 is significant in synthetic chemistry research. It provides a template for synthesizing new cannabinoid derivatives, which can lead to the discovery of compounds with novel properties or therapeutic potential .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWSXAZQMCDEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014180 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromopentyl) UR-144 | |

CAS RN |

1628690-26-5 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-BROMOPENTYL) UR-144 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)